molecular formula C10H14N2O5 B10832018 Pseudothymidine

Pseudothymidine

Número de catálogo: B10832018
Peso molecular: 242.23 g/mol
Clave InChI: AMDJRICBYOAHBZ-BWZBUEFSSA-N
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Descripción

Contextualization as a C-Nucleoside Analog of Thymidine (B127349)

Pseudothymidine (B1595782) is fundamentally characterized as a C-nucleoside analog of the natural DNA nucleoside thymidine (T) researchgate.netnih.govmedchemexpress.comarctomsci.commedchemexpress.comnih.govnih.gov. In natural deoxynucleosides like thymidine, the nucleobase (thymine) is linked to the deoxyribose sugar via a nitrogen atom of the base to the anomeric carbon (C1') of the sugar, forming an N-glycosidic bond ffame.orgwikipedia.org. In contrast, this compound features a C-glycosidic bond , where the thymine (B56734) base is attached to the sugar moiety through a carbon-carbon linkage nih.govffame.org.

This structural difference confers several important properties. C-glycosidic linkages are generally more robust and resistant to chemical degradation, particularly hydrolysis, compared to their N-glycosidic counterparts ffame.org. This compound retains the characteristic methyl group at the 5-position of the pyrimidine (B1678525) ring and the hydrogen-bonding pattern complementary to adenine (B156593) (A) found in thymidine ffame.org. This structural similarity allows it to potentially pair with adenine in synthetic DNA duplexes, while its C-glycosidic bond offers enhanced chemical stability medchemexpress.comffame.org.

Significance in Expanding the Genetic Alphabet and Nucleic Acid Chemistry

The exploration of this compound and other modified nucleosides is a key component in the broader scientific endeavor to expand the genetic alphabet nih.govnih.govffame.orgoup.comdntb.gov.uakit.edu. The natural genetic alphabet of DNA consists of four bases (Adenine, Guanine, Cytosine, Thymine) that form two base pairs (A-T and G-C). By introducing synthetic nucleobases and novel linkages, researchers aim to create artificial genetic systems with altered or enhanced functionalities kit.edu.

This compound, as a C-glycoside, contributes to this expansion by offering a more chemically stable building block that can be incorporated into synthetic nucleic acid structures. This capability is crucial for developing novel DNA and RNA molecules with unique properties, such as altered catalytic activity, enhanced binding affinities, or increased resistance to degradation oup.comkit.edu. Such advancements are foundational for synthetic biology, enabling the design and construction of artificial genetic information systems and biopolymers with tailored functionalities for various applications nih.govffame.orgnih.govinteracademies.orgnih.gov.

Overview of Key Research Trajectories and Contributions of this compound Studies

Research involving this compound has primarily focused on its incorporation into DNA by polymerases, its impact on DNA duplex stability, and its utility in developing tools for molecular biology and synthetic biology.

Enzymatic Incorporation and Polymerase Studies

A significant area of research has been the investigation of DNA polymerases' ability to recognize and incorporate this compound triphosphates (ψTTP) into DNA strands researchgate.netnih.govnih.govoup.com. Developing assays to screen for polymerases that can efficiently and accurately incorporate modified nucleotides is critical for synthesizing custom DNA molecules. This compound has served as a valuable model substrate in these screening efforts researchgate.netnih.govoup.com.

Studies have identified specific polymerases capable of handling ψT. For instance, Taq DNA polymerase has been shown to be a suitable enzyme for the PCR amplification of oligonucleotides containing this compound researchgate.netnih.govnih.govoup.com. Furthermore, research has demonstrated that various Family A and B DNA polymerases can incorporate multiple sequential this compound units into a growing DNA chain nih.govffame.org. While Taq polymerase can incorporate up to five sequential C-glycosides, other polymerases have shown capabilities for incorporating up to four sequential ψT units nih.govffame.org. The unique conformational properties imparted by the C-C bond of ψT also make it an interesting probe for understanding the structural requirements within polymerase active sites during primer elongation researchgate.netnih.govoup.com.

Impact on DNA Duplex Structure and Thermal Stability

The incorporation of modified nucleotides can significantly alter the structural integrity and thermal stability of DNA duplexes. Studies investigating this compound have focused on its effect on DNA melting temperatures (Tm) and thermodynamic stability.

Duplex ModificationΔTm/mod (°C)ΔΔG°50/mod (kcal/mol)Reference
Single dA-ψT pair+0.82-0.5 medchemexpress.com
Nine dA-T/ψT pairs-0.9+1.1 medchemexpress.com
Twelve dA-T/ψT pairs-0.9+1.2 medchemexpress.com

Note: ΔTm/mod represents the change in melting temperature per modification, and ΔΔG°50/mod represents the change in free energy per modification at 50°C. Positive ΔTm/mod indicates increased stability, while negative indicates decreased stability.

Role in Synthetic Biology

This compound and other C-glycosides are integral to the development of synthetic biology tools and systems nih.govnih.govffame.orginteracademies.orgnih.gov. Their incorporation into DNA allows for the creation of novel genetic systems that can be used for applications such as DNA detection, amplification, and sequencing ffame.org. The robustness of the C-glycosidic bond makes these modified nucleic acids potentially more stable in various experimental conditions, which is a key requirement for many synthetic biology applications ffame.org. Research into expanded genetic alphabets, where this compound plays a role, aims to create more versatile biopolymers and information storage systems kit.edu.

Compound List:

Adenine (A)

Cytosine (C)

Deoxyadenosine (dA)

Guanine (G)

Isocytidine

Isoguanine (isoG)

P base

this compound (ψT)

Pseudouridine (B1679824) (ψU)

Taq DNA polymerase

Thymidine (T)

Thymine

X base

Z base

2'-F

2'-MOE

2'-OMe

2-thioTTP

Formycin A

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C10H14N2O5

Peso molecular

242.23 g/mol

Nombre IUPAC

5-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1

Clave InChI

AMDJRICBYOAHBZ-BWZBUEFSSA-N

SMILES isomérico

CN1C=C(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O

SMILES canónico

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O

Origen del producto

United States

Chemical Synthesis and Derivatization of Pseudothymidine

Synthetic Pathways for Pseudothymidine (B1595782) (ψT) and its Triphosphate (ψTTP)

The synthesis of this compound (ψT) and its biologically active triphosphate form (ψTTP) is a critical process for its application in research and therapeutics. The synthetic routes leverage established methodologies in nucleoside chemistry, starting from related precursors and employing robust phosphorylation techniques.

The synthesis of β-pseudothymidine can be achieved starting from a precursor like 2'-deoxy-β-d-pseudouridine. The key transformation involves a regioselective methylation reaction. The process specifically targets the N-1 position of the acylurea moiety within the pseudouridine (B1679824) base. This reaction is typically carried out using a methylating agent such as methyl iodide in the presence of a non-nucleophilic base like N,N-diisopropylethylamine and a polar aprotic solvent like N,N-dimethylformamide (DMF) iaea.org. The temperature is controlled, for instance at 60°C, to facilitate the reaction. This method provides a direct pathway to introduce the methyl group characteristic of thymidine (B127349) onto the pseudouridine scaffold.

For the incorporation of this compound into synthetic oligonucleotides, it must first be converted into a phosphoramidite derivative. This is the standard and commercially viable chemistry for automated, solid-phase DNA and RNA synthesis nih.govtwistbioscience.comwikipedia.org. The process involves several key steps:

Protection of Reactive Groups : To prevent unwanted side reactions during oligonucleotide synthesis, all reactive functional groups on the this compound molecule, except for the 5'-hydroxyl group, are protected. A common protecting group for the 5'-hydroxyl is the dimethoxytrityl (DMT) group, which is acid-labile and can be removed easily at each coupling cycle wikipedia.org.

Phosphitylation : The free 3'-hydroxyl group of the protected this compound is then reacted with a phosphitylating agent. A widely used reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This reaction introduces the phosphoramidite moiety at the 3' position, making the molecule ready for solid-phase synthesis wikipedia.org.

The resulting this compound phosphoramidite is a stable building block that can be sequentially coupled to a growing oligonucleotide chain with high efficiency, typically exceeding 99% twistbioscience.comnih.gov.

The conversion of a nucleoside like this compound to its 5'-triphosphate form (ψTTP) is essential for its use in enzymatic reactions such as PCR or transcription. The Ludwig-Eckstein procedure is a reliable and widely used method for this transformation, known for producing high yields with few side-products nih.govmdpi.com. The key steps of this approach are outlined below.

StepDescriptionReagents
1. Phosphitylation The suitably protected nucleoside (e.g., this compound) is reacted with a phosphitylating agent, such as salicylchlorophosphite, to form a cyclic phosphite triester intermediate. This reaction must be conducted under strictly anhydrous conditions mdpi.comnih.gov.Salicylchlorophosphite, Pyridine, Dioxane
2. Reaction with Pyrophosphate The cyclic intermediate is then reacted with a salt of pyrophosphate, typically tributylammonium pyrophosphate. This opens the cyclic ring and forms a mixed P(III)–P(V) anhydride intermediate mdpi.comnih.gov.Tributylammonium pyrophosphate
3. Oxidation The P(III) center in the intermediate is oxidized to P(V) using an oxidizing agent like iodine in a pyridine/water solution.Iodine, Water, Pyridine
4. Hydrolysis & Deprotection The resulting cyclic structure is hydrolyzed, and any protecting groups on the nucleoside are removed to yield the final nucleoside 5'-triphosphate.Water, Ammonia
5. Purification The final product (ψTTP) is purified, often using ion-exchange chromatography (e.g., DEAE-Sephadex) or reverse-phase high-performance liquid chromatography (RP-HPLC) nih.govmdpi.com.Triethylammonium bicarbonate (TEAB) buffer

This method is highly versatile and has been successfully applied to the synthesis of numerous natural and modified nucleoside triphosphates nih.gov.

Radiosynthesis of Labeled this compound for Research Probes

Radiolabeled versions of this compound are valuable tools for in vivo imaging and metabolic studies. The short half-life of isotopes like carbon-11 (¹¹C, t½ ≈ 20.4 minutes) necessitates rapid and efficient synthetic methods openmedscience.comresearchgate.net.

The introduction of a radioactive methyl group is a common strategy for labeling this compound. This is achieved through methylation of a precursor, 2'-deoxy-β-d-pseudouridine, using radiolabeled methyl iodide ([¹¹C]CH₃I or [³H]CH₃I) iaea.org.

[¹¹C]Methyl Labeling : [¹¹C]Methyl iodide is a primary precursor for carbon-11 labeling openmedscience.com. The radiosynthesis is typically performed in an automated synthesizer to manage the short half-life and ensure precise control over the reaction openmedscience.com. The reaction of [¹¹C]methyl iodide with the pseudouridine precursor is rapid, allowing for the synthesis and purification of the final product in a timeframe suitable for PET imaging studies iaea.orgnih.gov.

[³H]Methyl Labeling : Tritium ([³H]) labeling follows a similar pathway using [³H]methyl iodide. While tritium's longer half-life removes the extreme time pressure associated with ¹¹C, the use of high specific activity tritiated methyl iodide is important for producing probes suitable for sensitive biological assays iaea.org.

In the radiosynthesis of labeled this compound, controlling the position of the radiolabel and maximizing the yield are critical considerations.

Regioselectivity : The methylation reaction on the 2'-deoxy-β-d-pseudouridine precursor is highly regioselective. The methyl group is selectively attached to the N-1 position of the base's acylurea moiety iaea.org. This selectivity ensures that the radiolabel is incorporated at the correct chemical position, producing the desired radiotracer, [¹¹C]methyl-β-pseudothymidine or [³H]methyl-β-pseudothymidine.

Yield : The radiochemical yields for these reactions can be modest. Despite the simplicity of the method, reported yields are often low. For instance, the decay-corrected yield for [¹¹C]methyl-β-pseudothymidine has been reported at 11%, while the yield for the [³H] labeled counterpart was 4.4% iaea.org. These yields are influenced by the small-scale nature of radiosynthesis and the need for rapid execution to minimize loss from radioactive decay researchgate.net.

Parameter[C-11] Labeling[H-3] Labeling
Radiolabeling Agent [¹¹C]Methyl Iodide[³H]Methyl Iodide
Precursor 2'-deoxy-β-d-pseudouridine2'-deoxy-β-d-pseudouridine
Site of Labeling N-1 position of the acylurea moietyN-1 position of the acylurea moiety
Reported Yield 11% (decay-corrected) iaea.org4.4% iaea.org
Key Challenge Rapid synthesis due to short half-life (~20.4 min) researchgate.netHandling of high specific activity reagents

Oligonucleotide Incorporation Strategies

The integration of modified nucleosides like this compound into synthetic oligonucleotides is a cornerstone of modern biotechnology and therapeutic research. The primary method for this incorporation is solid-phase synthesis using phosphoramidite chemistry, a robust and automated process that allows for the precise, sequential addition of nucleotide building blocks.

The standard method for chemically synthesizing DNA oligonucleotides is the phosphoramidite approach, which has been the gold standard for nearly four decades due to its high efficiency and amenability to automation. twistbioscience.com The integration of a modified nucleoside such as this compound follows the same fundamental four-step cycle, with the key difference being the use of a custom-synthesized this compound phosphoramidite building block.

The synthesis cycle proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). youtube.com Each addition of a nucleotide involves the following four steps:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support. sigmaaldrich.com This is typically achieved using a solution of an acid like trichloroacetic acid (TCA) in an anhydrous solvent, which exposes a free 5'-hydroxyl group for the next reaction. sigmaaldrich.com

Coupling: The custom-synthesized this compound phosphoramidite, which has its own 5'-hydroxyl group protected by a DMT group, is activated by a weak acid catalyst such as 1H-tetrazole or a more efficient activator like 5-(ethylthio)-1H-tetrazole (ETT). sigmaaldrich.com The activated this compound phosphoramidite is then coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain. sigmaaldrich.com This reaction is rapid and highly efficient, with coupling efficiencies for standard and many modified phosphoramidites routinely exceeding 99%. twistbioscience.com

Capping: As the coupling reaction is not 100% efficient, a small fraction of the support-bound chains will have unreacted 5'-hydroxyl groups. idtdna.com To prevent these from reacting in subsequent cycles and forming undesirable deletion mutations, a capping step is performed. This involves acetylating the unreacted hydroxyl groups using reagents like acetic anhydride, rendering them inert to further chain elongation. sigmaaldrich.comidtdna.com

Oxidation: The newly formed internucleoside linkage is an unstable phosphite triester. sigmaaldrich.com To convert it into a more stable, natural phosphate triester backbone, an oxidation step is carried out using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine. sigmaaldrich.com

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the phosphates and nucleobases are removed in a final deprotection step.

Table 1: The Four-Step Phosphoramidite Synthesis Cycle This table outlines the main steps and purpose of each stage in the automated synthesis cycle for incorporating a nucleoside like this compound.

StepProcess NamePrimary Reagent(s)Purpose
1Deblocking (Detritylation)Trichloroacetic Acid (TCA)Removes the 5'-DMT protecting group to expose a free hydroxyl for coupling. sigmaaldrich.com
2CouplingActivated Phosphoramidite + Activator (e.g., ETT)Adds the next base (e.g., this compound) to the growing oligonucleotide chain. sigmaaldrich.com
3CappingAcetic AnhydrideBlocks unreacted chains to prevent the formation of deletion mutations. idtdna.com
4OxidationIodine SolutionStabilizes the newly formed internucleoside linkage from a phosphite to a phosphate triester. sigmaaldrich.com

Table 2: Impact of Coupling Efficiency on Full-Length Product Yield This table demonstrates how the percentage of full-length oligonucleotide product decreases with increasing length for different per-cycle coupling efficiencies.

Oligonucleotide Length (bases)Yield at 98.0% EfficiencyYield at 99.0% EfficiencyYield at 99.5% Efficiency
2066.8%81.8%90.5%
4044.6%66.9%81.9%
6029.8%54.7%74.0%
8019.9%44.8%66.9%
10013.3%36.6%60.6%

Triplex-forming oligonucleotides (TFOs) are strands of nucleic acids that can bind specifically to the major groove of a DNA double helix, forming a triple-helix structure. mdpi.combiosyn.com This binding is sequence-specific and relies on the formation of Hoogsteen hydrogen bonds between the bases of the TFO and the purine-rich strand of the DNA duplex. mdpi.com The two canonical binding motifs are T binding to A•T pairs (forming a T•A-T triplet) and protonated cytosine (C+) binding to G•C pairs (forming a C+•G-C triplet). nih.gov

The major limitation for C-containing TFOs is the requirement for low pH to protonate the N3 position of cytosine, which makes triplex formation less stable under physiological conditions. nih.gov To overcome this, various modified nucleosides have been developed and incorporated into TFOs to enhance their stability and binding affinity at neutral pH. biosyn.com Common modifications include the use of 5-methylcytosine or pseudoisocytidine, a C-nucleoside analog of cytosine, which can form stable triplets with G-C pairs without requiring protonation. nih.gov Other modifications, such as the introduction of 2-thiothymidine, have also been shown to stabilize triplexes, likely through improved stacking interactions.

Table 3: Illustrative Effects of Modifications on Triplex Thermal Stability (Tm) This table provides representative data for common TFO modifications to illustrate their effect on thermal stability. Note: Specific data for this compound in TFOs is not readily available in the surveyed literature.

TFO ModificationTarget TripletTypical Change in Melting Temp. (ΔTm)Rationale for Stability Change
Unmodified Cytosine (at pH > 7)C•G-CLow StabilityRequires protonation (low pH) for stable Hoogsteen bond formation. nih.gov
5-MethylcytosinemeC•G-CIncreaseIncreases pKa, favoring protonation and extending binding to higher pH. nih.gov
PseudoisocytidineΨC•G-CSignificant IncreaseForms stable Hoogsteen bonds at neutral pH without needing protonation. nih.gov
2-Thiothymidines2T•A-TIncreaseEnhanced stacking interactions within the triple helix.
This compoundΨT•A-TData Not AvailableNot a commonly reported modification for triplex stabilization.

Molecular Interactions and Biochemical Mechanisms of Pseudothymidine

Substrate Properties for DNA Polymerases

The incorporation of modified nucleotides like pseudothymidine (B1595782) into DNA is a critical area of research, with implications for expanding the chemical and biological functionalities of nucleic acids. The ability of DNA polymerases to accept and utilize these unnatural substrates is fundamental to these advancements.

The evaluation of this compound as a substrate for a range of commercially available thermostable DNA polymerases has been a key area of investigation. nih.govresearchgate.net Through systematic screening, researchers have sought to identify enzymes capable of efficiently incorporating this modified nucleotide. Among the polymerases tested, Taq DNA polymerase was identified as the most suitable enzyme for the PCR amplification of oligonucleotides containing this compound. oup.comnih.govresearchgate.net This finding was significant as it marked the first instance of a C-nucleoside being used in a polymerase chain reaction (PCR). nih.govresearchgate.net

The conformational differences arising from the C-C glycosidic bond in this compound make it a valuable tool for probing the geometric constraints of the polymerase active site during DNA synthesis. oup.comnih.govresearchgate.net The successful incorporation of this compound by Taq DNA polymerase suggests a degree of flexibility within its active site to accommodate the altered sugar-base orientation.

To efficiently identify DNA polymerases that can incorporate modified nucleotides such as this compound, a robust in vitro screening assay is necessary. oup.comnih.gov This methodology allows for the rapid assessment of various enzymes for their ability to elongate primers using unnatural nucleotides. oup.com

A foundational method for screening polymerases involves a series of primer extension reactions. oup.com This technique directly assesses the ability of a polymerase to add a modified nucleotide onto a growing DNA strand. The assay typically utilizes a primer-template complex where the template strand contains the modified base or, conversely, where the modified nucleotide is supplied as a triphosphate for incorporation. nih.gov The extension of the primer, often radiolabeled, is analyzed to determine if the polymerase can successfully utilize the modified substrate. nih.gov

To facilitate high-throughput screening and provide a quantitative measure of nucleotide incorporation, the primer extension assay can be coupled with a Scintillation Proximity Assay (SPA™). oup.comresearchgate.net This combination offers a rapid and straightforward method for quantifying the elongation of oligonucleotides in the presence of unnatural nucleotides. oup.comnih.govresearchgate.net

In this integrated assay, radioactively labeled nucleotides are used in the primer extension reaction. oup.com Following the reaction, the mixture is introduced to SPA beads, which contain a scintillant that emits light when a radiolabeled molecule is in close proximity. nih.govresearchgate.net This allows for the direct measurement of incorporated radioactivity without the need for separation or washing steps, making it an efficient method for screening a large number of polymerases. oup.comresearchgate.net

To quantitatively assess the efficiency of this compound incorporation, steady-state kinetic studies are performed. These experiments determine key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the modified nucleotide and its catalytic efficiency.

While specific numerical values for the Km and Vmax of this compound triphosphate (ψTTP) with Taq DNA polymerase are not detailed in the provided search results, the methodology for their determination is described. A quantitative comparison of the incorporation efficiency of ψTTP against its natural competitor, thymidine (B127349) triphosphate (dTTP), is achieved through single nucleotide insertion assays under single turnover conditions. The relative efficiency of incorporation can be expressed as (Vmax/Km)ψTTP / (Vmax/Km)dTTP.

Based on qualitative findings from primer extension assays, kinetic data were determined for the incorporation of dATP opposite this compound in a template strand. The results of these kinetic experiments help to contextualize the performance of Taq DNA polymerase with this C-nucleoside analog.

Table 1: Conceptual Representation of Kinetic Parameters for Nucleotide Incorporation by Taq DNA Polymerase

Nucleotide TriphosphateApparent Km (µM)Apparent Vmax (relative units)Incorporation Efficiency (Vmax/Km)
dATP (opposite T)Data not availableData not availableData not available
dATP (opposite ψT)Data not availableData not availableData not available
dTTP (opposite A)Data not availableData not availableData not available
ψTTP (opposite A)Data not availableData not availableData not available

The fidelity of DNA synthesis refers to the accuracy with which a DNA polymerase incorporates the correct nucleotide opposite a template base. The introduction of a modified nucleotide like this compound can potentially impact this fidelity.

Investigations into the fidelity of Taq DNA polymerase when incorporating dATP opposite this compound have been conducted through standing start experiments and PCR amplification. The results indicate that the fidelity of the A-ψT base pair formation is lower than that of the natural A-T base pair. However, the observed fidelity is sufficient for the amplification of oligonucleotides of typical lengths used in in vitro selection experiments (up to 150 nucleotides over 10 cycles).

Further analysis of the amplification fidelity was performed by sequencing the PCR products. This was achieved by using a biotinylated primer, allowing for the capture of the amplified DNA on a streptavidin column and subsequent isolation and purification of single-stranded oligonucleotides for sequencing. This provides direct evidence of the sequence-specific amplification of an oligonucleotide in the presence of ψTTP.

Elongation Dynamics and Pausing during this compound Incorporation

The incorporation of this compound (ψT), a C-glycosidic analog of thymidine, into a growing DNA strand by DNA polymerases is a dynamic process that can influence the rate of elongation and induce pausing. Various DNA polymerases from both Family A (e.g., Taq, Tth, Klenow fragment) and Family B (e.g., Pfu (exo-), Therminator) are capable of recognizing this compound triphosphate (dψTP) and incorporating it opposite a template adenine (B156593). tandfonline.com Studies have shown that these polymerases can successfully incorporate not just a single dψTP but multiple sequential pseudothymidines. tandfonline.comffame.org

However, the efficiency of this incorporation and the subsequent elongation can be polymerase-dependent. For instance, detailed investigations with Taq polymerase revealed that it can incorporate up to five consecutive this compound units, but its processivity is significantly hindered beyond this point. tandfonline.comffame.org This suggests that while the polymerase active site can accommodate the C-glycosidic linkage of this compound, the cumulative effect of multiple incorporations may lead to a structural distortion or a change in the enzyme-DNA interaction that triggers pausing or termination.

Pausing during DNA synthesis is a complex phenomenon influenced by the DNA sequence, the structure of the template-primer duplex, and the specific polymerase being used. nih.gov In the context of this compound, the altered conformational properties due to the C-C glycosidic bond can act as a signal for the polymerase to slow down. nih.gov This pausing can be a result of subtle changes in the geometry of the polymerase active site as it accommodates the unnatural nucleotide, potentially affecting the rate of the subsequent translocation step. The ability of a polymerase to efficiently bypass these modified bases is a critical factor in the development of synthetic genetic systems. The table below summarizes the capabilities of various DNA polymerases in incorporating sequential pseudothymidines.

FamilyPolymeraseNumber of Sequential Pseudothymidines IncorporatedReference
ATaq polymeraseUp to 5 tandfonline.com
ATth polymeraseAt least 4 tandfonline.com
AKlenow (exo-)At least 4 tandfonline.com
ABstAt least 4 tandfonline.com
BPfu (exo-)At least 4 (in a 4-base assay) tandfonline.com
BTherminatorMultiple (indicated by low levels of unextended primer) tandfonline.com

Impact on Nucleic Acid Duplex Structure and Stability

DNA DuplexModificationChange in Melting Temperature (ΔTm)Reference
Reference DuplexSingle Pseudouridine (B1679824) substitution for Thymidine-1.5°C tandfonline.com
Reference DuplexUp to 12 sequential PseudothymidinesNo significant perturbation tandfonline.comffame.org

Circular Dichroism Spectroscopy for Conformational Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of nucleic acids. nih.govnih.govyoutube.com The CD spectrum of DNA is sensitive to its helical conformation, with the canonical B-form DNA exhibiting a characteristic spectrum with a positive band around 275 nm and a negative band around 245 nm. Deviations from this signature can indicate transitions to other forms like A-form or Z-form DNA, or other structural perturbations. nih.gov

In the case of DNA duplexes containing this compound, CD spectroscopy studies have been conducted to assess any conformational changes. The results from these studies corroborate the findings from thermal denaturation experiments, suggesting that the incorporation of this compound does not induce a significant global change in the DNA duplex conformation. tandfonline.comffame.org Even with the presence of multiple sequential pseudothymidines, the CD spectra of the modified duplexes remained largely consistent with that of a standard B-form DNA helix. tandfonline.com This indicates that the C-glycosidic linkage of this compound is well-tolerated within the B-DNA structure, and it does not cause a major distortion of the helical parameters.

Conformational Properties of this compound and their Influence on Polymerase Active Sites

The key structural difference between this compound and thymidine is the C-C glycosidic bond, which imparts distinct conformational properties. This bond offers greater rotational freedom compared to the N-glycosidic bond of natural nucleosides. The conformational flexibility of this compound makes it a valuable tool for probing the steric constraints within the active site of DNA polymerases. nih.gov

The active site of a high-fidelity DNA polymerase is a tightly constrained environment that selects for the correct nucleotide based on shape complementarity with the template base. nih.govwashington.edunyu.edu The ability of various DNA polymerases to incorporate this compound triphosphate suggests that the active site can accommodate the conformational variance of the C-glycoside. However, the efficiency of incorporation and subsequent elongation can be influenced by how well the specific conformation of the incoming this compound fits within the active site of a particular polymerase. nih.gov The observation that some polymerases pause or terminate after incorporating several sequential pseudothymidines indicates that the cumulative effect of these modified bases can lead to a conformation that is no longer optimal for the polymerase's catalytic activity. tandfonline.com

Recognition in Expanded Genetic Alphabets and Non-Standard Base Pairing

The development of expanded genetic alphabets, which include additional, unnatural base pairs, is a major goal in synthetic biology. nih.govnih.govyoutube.com C-glycosides, such as this compound, play a role in this field, often as components of non-standard nucleobases designed to form novel hydrogen-bonding patterns. tandfonline.comffame.org While this compound itself retains the Watson-Crick hydrogen bonding face to pair with adenine, its C-glycosidic nature is a feature shared with many components of artificially expanded genetic information systems (AEGIS).

In the context of non-standard base pairing, the unique structural properties of C-glycosides are leveraged to create new pairing interactions. For instance, pseudouridine, a related C-glycoside, has been shown to form stable pairs with all four canonical bases in RNA. biorxiv.org While this compound is designed to pair with adenine, the principles of its recognition and incorporation by polymerases provide insights into how other C-glycosides with different hydrogen-bonding patterns might be utilized. The ability of the ribosomal decoding center to accommodate non-canonical base pairs involving pseudouridine further highlights the potential for modified nucleotides to participate in biological information transfer. nih.gov The successful incorporation of this compound by natural polymerases demonstrates that the enzymatic machinery of the cell has a degree of flexibility that can be exploited for the replication of expanded genetic alphabets. tandfonline.com

This compound as a Component in Artificially Expanded Genetic Information Systems (AEGIS)

Based on available scientific literature, this compound (ψT) is not a documented component of the Artificially Expanded Genetic Information Systems (AEGIS). The core principle of AEGIS is to increase the number of independent nucleotide building blocks by creating novel, orthogonal base pairs. nih.gov This is achieved by systematically rearranging the hydrogen bond donor and acceptor groups on heterocyclic bases to form pairs that are distinct from the natural Adenine-Thymine (A-T) and Guanine-Cytosine (G-C) pairs. nih.govbiosyn.com

The AEGIS project has successfully developed several unnatural base pairs, such as the Z:P and S:B pairs, which maintain Watson-Crick geometry and can be replicated and transcribed by polymerases. biosyn.comresearchgate.net The focus of AEGIS is on expanding the genetic alphabet through new hydrogen bonding patterns. nih.gov In contrast, this compound is an isomer of thymidine characterized by a C-C glycosidic bond instead of the natural N-glycosidic bond. This modification alters the sugar-base linkage but does not change the hydrogen bonding face of the thymine (B56734) base itself. Therefore, the scientific strategy behind this compound's synthesis is fundamentally different from the design principles of the AEGIS components.

Exploration of C-Glycosides for Robust DNA Structures

The exploration of C-glycosides, such as this compound, in synthetic biology is primarily driven by the pursuit of more robust DNA structures with enhanced stability. The defining feature of this compound is the carbon-carbon bond linking the C5 position of the thymine base to the C1' position of the deoxyribose sugar. This C-C linkage is significantly more resistant to enzymatic cleavage by nucleases compared to the N-glycosidic bond found in canonical nucleosides. nih.gov This inherent stability is a key attribute for creating synthetic DNA that can withstand degradation in biological environments. idtdna.comgenelink.com

A critical aspect of utilizing any unnatural nucleotide is its compatibility with the enzymatic machinery of the cell, particularly DNA polymerases. Research has been conducted to screen for DNA polymerases capable of incorporating modified nucleotides like this compound into a growing DNA strand. A study by Lutz, Burgstaller, and Benner developed an in vitro assay to test the substrate efficiency of this compound triphosphate (dψTP) with various thermostable DNA polymerases. nih.gov

The results demonstrated that dψTP could indeed be recognized and incorporated into DNA. Notably, Taq DNA polymerase was identified as a suitable enzyme for the PCR amplification of oligonucleotides containing this compound. nih.gov This was a significant finding, as it marked the first instance of a C-nucleoside being successfully used in a polymerase chain reaction. The conformational properties of this compound, which differ from standard thymidine due to the C-C bond, make it a valuable tool for probing the conformational constraints within the active sites of polymerases during DNA synthesis. nih.gov

The successful enzymatic incorporation of this compound confirms that this C-glycoside can be used to construct synthetic DNA molecules, paving the way for the development of nucleic acid-based tools and materials with enhanced longevity and resistance to degradation.

PropertyThymidine (T)This compound (ψT)
Glycosidic Bond Type N-glycosidic (N1-C1')C-glycosidic (C5-C1')
Enzymatic Stability Susceptible to nuclease cleavageResistant to nuclease cleavage
Polymerase Substrate Yes (standard)Yes (e.g., by Taq polymerase) nih.gov
Application Focus Natural genetic informationRobust synthetic DNA structures

Applications and Methodologies in Advanced Molecular Biology Research

Development of Assays for Polymerase Function and Modified Nucleotide Utilization

Pseudothymidine (B1595782) has been instrumental in the development of assays designed to evaluate the performance of DNA polymerases, especially concerning their ability to incorporate modified nucleotides. Researchers have utilized this compound as a substrate to screen for DNA polymerases that can efficiently and accurately incorporate non-natural nucleotides, a critical step for advancing synthetic biology and genetic engineering ffame.org. These assays often involve primer extension reactions, where the incorporation of this compound by a polymerase is monitored. Techniques such as the scintillation proximity assay (SPA) have been employed to facilitate this screening process, allowing for the rapid assessment of polymerase activity with modified substrates ffame.org. By studying how polymerases interact with and incorporate this compound, scientists can identify enzymes with tailored properties, such as reduced pausing or termination, and improved fidelity when handling modified nucleotides ffame.org. This research directly contributes to the creation of more robust molecular biology tools.

Insights into Conformational Restraints within DNA Polymerase Active Sites

The structural characteristics of this compound offer valuable insights into the conformational dynamics and restraints within the active sites of DNA polymerases. Studies investigating the binding and incorporation of this compound by polymerases can reveal how modifications to the nucleoside structure influence enzyme-nucleic acid interactions nih.gov. The specific geometry and chemical properties of this compound can induce subtle conformational changes in the polymerase active site or the DNA template, which can be analyzed through techniques like X-ray crystallography or NMR spectroscopy. Understanding these interactions helps elucidate the mechanisms by which polymerases discriminate between natural and modified nucleotides, providing a deeper comprehension of enzyme specificity and fidelity nih.govjove.com. Such investigations are crucial for the rational design of engineered polymerases capable of handling a broader range of modified nucleic acid substrates.

Strategic Tool for Synthetic Biology and Nucleic Acid Engineering

This compound serves as a strategic component in synthetic biology and nucleic acid engineering, enabling the creation of novel DNA molecules with tailored functionalities.

PCR Amplification with C-Nucleosides

In the realm of polymerase chain reaction (PCR) amplification, modified nucleosides are increasingly employed to enhance reaction efficiency, specificity, and the ability to amplify challenging templates. While this compound is a thymidine (B127349) analog, its study is often contextualized within the broader field of modified nucleosides used in PCR. Research has explored the incorporation of various modified nucleosides, including this compound, by thermostable polymerases to improve DNA synthesis processes ffame.orgnih.gov. The ability of engineered polymerases to efficiently replicate DNA containing non-natural base pairs, such as those involving modified nucleosides, is a key area of development in synthetic biology ffame.org. Studies have demonstrated that certain polymerase variants can incorporate modified nucleosides, like this compound, with high fidelity, paving the way for PCR amplification of DNA with expanded genetic alphabets ffame.orgnih.gov.

Design of Functionalized DNA Molecules

This compound is utilized in the design of functionalized DNA molecules for various applications in nucleic acid engineering. By incorporating this compound into oligonucleotide sequences, researchers can impart specific physicochemical properties, such as altered thermal stability or enhanced resistance to enzymatic degradation nih.gov. This capability is valuable in areas like DNA nanotechnology, where precisely engineered DNA structures are used for molecular assembly and sensing nih.gov. Furthermore, modified nucleosides like this compound can be integrated into aptamers or probes to enhance their binding affinity, stability, or signaling properties, thereby improving their utility in diagnostics and therapeutics nih.gov.

Contributions to Understanding Nucleic Acid Metabolism and Modification

Research on Pseudouridylation and its Biological Significance (as related to the broader class of pseudouridines)

This compound, also known as 5-methylpseudouridine, is structurally related to pseudouridine (B1679824), the most abundant RNA modification in nature. Pseudouridylation, the enzymatic addition of pseudouridine to RNA, is critical for the structure, stability, and function of various RNA molecules, including ribosomal RNA and transfer RNA. While this compound is a DNA nucleoside analog, its study can provide insights into the broader class of pseudouridine modifications and their biological implications. Research involving this compound may explore its role as a tool to study enzymes involved in nucleoside modification or to investigate the effects of C5 modifications on nucleic acid structure and metabolism. Understanding how DNA polymerases interact with this compound can also shed light on the mechanisms of nucleotide recognition and incorporation, which are fundamental processes in nucleic acid metabolism and repair ffame.orgnih.govjove.com.

Compound List:

this compound

Thymidine

Uridine

Pseudouridine

Deoxyribonucleotide triphosphate (dNTP)

Adenosine triphosphate (ATP)

Guanosine triphosphate (GTP)

Cytidine triphosphate (CTP)

Uridine triphosphate (UTP)

Carbocyclic nucleosides

Phosphorothioates

Boranophosphates

Phosphonate nucleosides

Dideoxyribonucleotide triphosphates (ddNTPs)

2-aminopurine (B61359)

Theoretical and Computational Investigations of Pseudothymidine

Computational Modeling of Nucleoside Analogs and Polymerase Interactions

Computational modeling has emerged as a powerful tool to investigate the intricate interactions between nucleoside analogs, such as pseudothymidine (B1595782), and their target enzymes, particularly DNA polymerases. These in silico approaches provide a molecular-level understanding that is often difficult to capture through experimental methods alone. By simulating the dynamic behavior of these systems, researchers can elucidate the structural and energetic factors that govern substrate recognition, binding, and incorporation into a growing DNA chain.

An in vitro screening assay designed to identify DNA polymerases capable of incorporating modified nucleotides found that from a selection of commercially available thermostable polymerases, Taq DNA polymerase was the most proficient at utilizing this compound triphosphate (ψTTP). oup.comnih.gov This finding highlights the ability of certain polymerases to accommodate the altered geometry of C-nucleosides in their active sites. The unique conformational properties of this compound, stemming from the C-C bond between the sugar and the base, make it a valuable tool for probing the conformational limitations within the polymerase active site during the process of primer elongation. oup.comnih.gov

Density Functional Theory (DFT) Applications in Nucleoside Chemistry

Density Functional Theory (DFT) is a quantum mechanical method that has proven to be invaluable in the study of nucleoside chemistry. It allows for the detailed analysis of the electronic structure, stability, and reactivity of molecules like this compound. DFT calculations can provide insights into various molecular properties, including frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential, and thermal properties, which are crucial for understanding the behavior of these molecules at a subatomic level. cyberleninka.ru

In the context of nucleoside analogs, DFT studies are instrumental in understanding how modifications to the nucleobase or sugar moiety affect the electronic properties of the molecule, which in turn influences its biological activity. For instance, DFT has been employed to study thymidine (B127349) and its acylated analogs to elucidate their thermal and frontier molecular orbital characteristics. cyberleninka.ru Such computational approaches can predict the stability and reactivity of these compounds, offering a theoretical foundation for their observed biological effects. cyberleninka.ru

Simulation of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between an enzyme and its substrate, offering insights that are complementary to static structural models. These simulations can reveal the conformational changes that occur upon substrate binding and during the catalytic cycle. By exploring the energetic landscape of the enzyme-substrate complex, MD simulations can help to understand the factors that contribute to the stability and catalytic efficiency of the enzyme. nih.govresearchgate.net

The study of enzyme active sites through MD simulations can elucidate how mutations, even those distant from the active site, can alter the structure, dynamics, and ultimately the function of the enzyme. nih.govresearchgate.net For nucleoside analogs like this compound, MD simulations can be used to model their entry into the polymerase active site, the formation of the ternary complex with the DNA template, and the subsequent steps leading to incorporation. These simulations can also help to understand the role of key amino acid residues in the active site that interact with the incoming nucleoside triphosphate and how the unique structure of a C-nucleoside might influence these interactions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Related Nucleoside Analogs

Structure-activity relationship (SAR) studies are a critical component in the design and development of new therapeutic agents. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for its efficacy. For nucleoside analogs, SAR studies often focus on modifications to the nucleobase, the sugar moiety, and the phosphate group.

In the context of pyrimidine (B1678525) nucleoside analogs, extensive SAR studies have been conducted to develop potent antiviral agents. For example, in the development of anti-HIV-1 agents related to 3'-azido-3'-deoxythymidine (AZT), it was found that substitutions at the C-5 position of the pyrimidine ring significantly impacted antiviral potency. nih.gov Derivatives with smaller alkyl groups like methyl and ethyl at the C-5 position exhibited the highest potency, while larger substitutions led to a decrease in activity. nih.gov Furthermore, modifications to the 3'-azido group or the 5'-hydroxy group also had a profound effect on antiviral activity. nih.gov Interestingly, C-nucleoside analogs related to AZT were found to be inactive, highlighting the critical role of the N-glycosidic bond for the activity of this particular class of compounds. nih.gov

The following table summarizes the general SAR findings for pyrimidine nucleoside analogs as anti-HIV-1 agents:

Modification SiteModificationImpact on Anti-HIV-1 Activity
C-5 of Pyrimidine Ring H, CH3, C2H5High Potency
Larger Alkyl Groups (e.g., bromovinyl)Reduced Potency
3'-Position of Sugar Azido (N3)Potent Activity
Amino (NH2), Iodo (I)Reduced Activity
Nucleobase Uracil, Cytosine, 5-MethylcytosinePotent Activity
5'-Position of Sugar Hydroxy (OH)Essential for Activity (modification reduces activity)
Glycosidic Bond N-glycoside vs. C-glycosideC-nucleoside analogs were inactive in this series

Data sourced from studies on pyrimidine nucleosides as anti-HIV-1 agents.

Theoretical Approaches to Reaction Mechanisms Involving Modified Nucleotides

Understanding the reaction mechanisms by which modified nucleotides are incorporated into DNA or RNA by polymerases is fundamental to rational drug design. Theoretical and computational methods, particularly quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) approaches, are powerful tools for elucidating these complex processes at an atomic level. These methods can model the bond-breaking and bond-forming events that occur during the nucleotide incorporation reaction, providing insights into the transition states and energy barriers involved.

The incorporation of a nucleotide into a growing DNA strand by a DNA polymerase is a highly regulated process. Theoretical studies can help to dissect the intricate steps of this mechanism, including the initial binding of the nucleotide, the conformational changes in the enzyme, the chemical step of phosphodiester bond formation, and the subsequent translocation. For modified nucleotides, these theoretical approaches can reveal how alterations in the structure of the nucleoside affect each of these steps.

Mechanistic Investigations in Pre Clinical Research Contexts

Research on Pseudothymidine (B1595782) in Antiviral Development (Mechanistic Focus)

The exploration of this compound as a potential antiviral agent has centered on its ability to act as an antimetabolite, interfering with the synthesis of viral genetic material. atsu.edu Like many nucleoside analogs, its mechanism of action is predicated on its structural similarity to natural nucleosides, allowing it to be recognized and processed by viral enzymes, ultimately disrupting the replication cycle. nih.gov

Evaluation of Potential Interference with Viral Replication Mechanisms in In Vitro Research Models

In vitro studies are crucial for elucidating the specific antiviral mechanisms of nucleoside analogs. The primary mechanism of action for many such compounds involves the inhibition of viral DNA or RNA synthesis. atsu.edu After entering a host cell, a nucleoside analog is typically phosphorylated by cellular or viral kinases to its active triphosphate form. nih.gov This activated form can then act as a competitive inhibitor for viral polymerases, the enzymes responsible for replicating the virus's genome. nih.gov

Once incorporated into a growing nucleic acid chain, these analogs can act as chain terminators, preventing further elongation of the viral DNA or RNA. nih.gov This premature termination effectively halts viral replication. nih.govyoutube.com Studies on thymidine (B127349) analogs, for instance, have shown that their incorporation can impede the replication of viruses like herpes simplex virus (HSV). nih.govnih.govnih.gov The antiviral effect is often dependent on the specific virus and its replication machinery. For example, some viruses encode their own kinases that can more efficiently phosphorylate the nucleoside analog, leading to selective toxicity in infected cells. nih.gov

Exploration as a Nucleoside Analog in Antiviral Compound Libraries for Screening Purposes

Compound libraries composed of diverse nucleoside analogs are essential tools in high-throughput screening (HTS) to identify new antiviral agents. chemdiv.comselleckchem.com These libraries contain a wide array of modified nucleosides, including those with alterations to the sugar moiety or the nucleobase, to explore a broad chemical space for antiviral activity. researchgate.net The inclusion of compounds like this compound in these libraries allows for systematic testing against a variety of viruses to discover novel leads. semanticscholar.org

The rationale for using nucleoside analog libraries is based on the proven success of this class of drugs in treating viral infections. mdpi.commdpi.com Screening these libraries can identify compounds that are effective against emerging viruses or drug-resistant strains. nih.gov The data generated from these screens can also provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective antiviral drugs.

Research on this compound in Anticancer Development (Mechanistic Focus)

In the realm of oncology, the investigation into this compound focuses on its potential to disrupt the rapid proliferation characteristic of cancer cells. By mimicking natural nucleosides, it can interfere with DNA synthesis and repair, processes upon which cancer cells are heavily reliant. researchgate.netnih.govnih.gov

Investigation of Mechanisms Related to DNA Synthesis and Repair Interference in Research Models

The cytotoxic effects of many nucleoside analogs in cancer cells stem from their ability to interfere with DNA synthesis and repair pathways. mdpi.commusechem.com Rapidly dividing cancer cells have a high demand for deoxynucleoside triphosphates (dNTPs) to replicate their DNA. mdpi.com Nucleoside analogs, after intracellular phosphorylation, can inhibit key enzymes involved in nucleotide metabolism or be incorporated into DNA. mdpi.com

Incorporation of an analog like this compound can lead to chain termination or create a structurally altered DNA that is not a suitable template for further replication. mdpi.com This disruption of DNA synthesis can trigger cell cycle arrest and apoptosis (programmed cell death). nih.gov

Furthermore, cancer cells often have defects in their DNA damage response (DDR) pathways, making them more vulnerable to agents that cause further DNA damage. nih.govnih.gov The incorporation of a nucleoside analog can be recognized as DNA damage, and if the cell is unable to repair this damage, it can lead to cell death. mdpi.comresearchgate.net This concept of exploiting a cancer cell's inherent weaknesses in DNA repair is a key strategy in cancer chemotherapy.

Analysis of Uptake and Metabolism in Proliferating Tissues in Pre-clinical In Vivo Models

For a nucleoside analog to be effective in vivo, it must be efficiently taken up by proliferating tissues, such as tumors, and metabolized to its active form. nih.gov Pre-clinical animal models are essential for studying the pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME). nih.gov

The uptake of nucleoside analogs into cells is mediated by specific nucleoside transporter proteins. mdpi.com Once inside the cell, they must be phosphorylated by kinases to become active. nih.gov The levels of these transporters and kinases can vary between normal and cancerous tissues, potentially offering a window for selective therapeutic action. Studies in animal models help to determine how a compound like this compound is handled by the body and whether it reaches the target tumor tissue in sufficient concentrations to exert its anticancer effect.

Exploration as a Nucleoside Analog in Anticancer Compound Libraries for Screening Purposes

Similar to antiviral research, nucleoside analog libraries are a cornerstone of anticancer drug discovery. namiki-s.co.jp These libraries are screened against various cancer cell lines to identify compounds that inhibit cell growth or induce cell death. nih.gov The inclusion of diverse structures, such as that of this compound, increases the probability of finding novel anticancer agents with unique mechanisms of action.

High-throughput screening of these libraries can reveal compounds that are selectively toxic to cancer cells while sparing normal cells. The results from these screens provide critical starting points for medicinal chemistry efforts to optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new cancer therapies. nih.gov

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